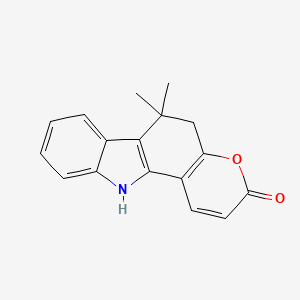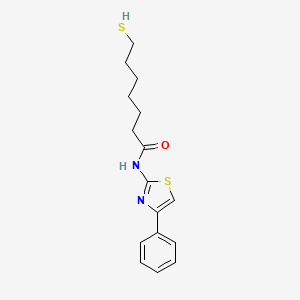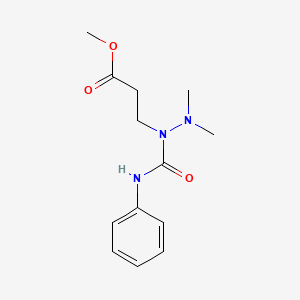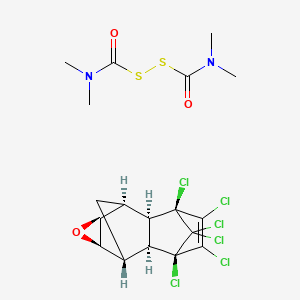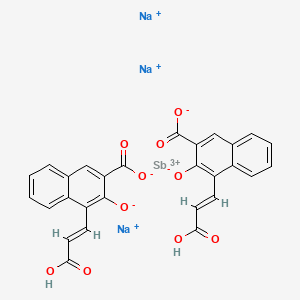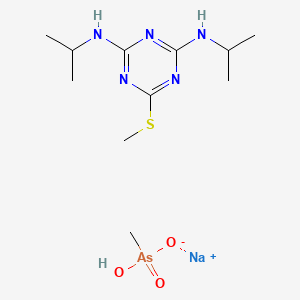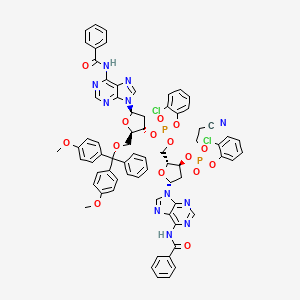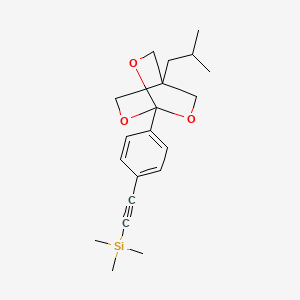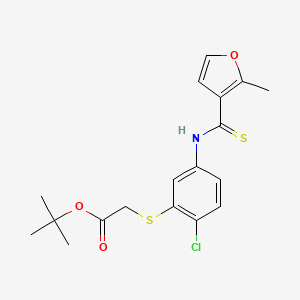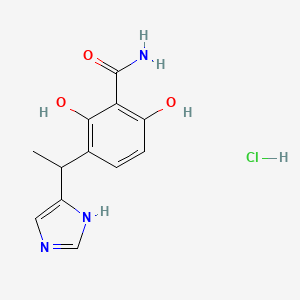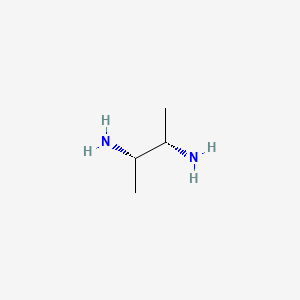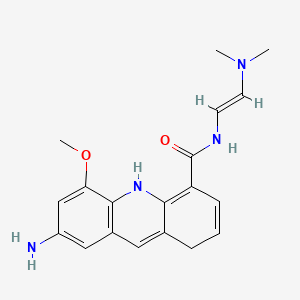
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is a synthetic compound belonging to the class of acridine derivatives These compounds are known for their intercalative properties, which allow them to insert between DNA base pairs, disrupting the DNA structure and function
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core structure.
Functionalization: The acridine core is then functionalized with an amino group at the 9th position.
Side Chain Addition: The dimethylaminoethyl side chain is introduced through a nucleophilic substitution reaction.
Final Product Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the acridine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which may have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study DNA intercalation and its effects on DNA structure.
Biology: The compound is used in studies involving DNA-protein interactions and the mechanisms of DNA damage and repair.
Medicine: Due to its ability to interfere with DNA replication, it is being investigated as a potential anticancer agent.
Industry: The compound may be used in the development of new pharmaceuticals and as a tool in biochemical research.
Wirkmechanismus
The mechanism of action of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide involves its intercalation into DNA. This intercalation disrupts the normal structure of the DNA helix, inhibiting the action of enzymes such as topoisomerases that are essential for DNA replication and transcription. The compound’s side chains interact with the DNA grooves, further stabilizing the intercalated complex and enhancing its inhibitory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Amino-N-(3-(dimethylamino)propyl)acridine-4-carboxamide: An inactive derivative with similar structural features but different biological activity.
5-Fluoro-9-amino-(N-(2-dimethylamino)ethyl)acridine-4-carboxamide: A fluorinated derivative with enhanced DNA binding affinity and cytotoxicity.
Uniqueness
9-Amino-N-(2-(dimethylamino)ethyl)-5-methyl-4-acridinecarboxamide is unique due to its specific side chain and functional groups, which confer distinct DNA intercalation properties and biological activities. Its ability to form stable intercalated complexes with DNA makes it a valuable compound for studying DNA interactions and developing new therapeutic agents.
Eigenschaften
CAS-Nummer |
89459-52-9 |
|---|---|
Molekularformel |
C19H22N4O2 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
7-amino-N-[(E)-2-(dimethylamino)ethenyl]-5-methoxy-1,10-dihydroacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O2/c1-23(2)8-7-21-19(24)15-6-4-5-12-9-13-10-14(20)11-16(25-3)18(13)22-17(12)15/h4,6-11,22H,5,20H2,1-3H3,(H,21,24)/b8-7+ |
InChI-Schlüssel |
KFFQHYLIVFXJLD-BQYQJAHWSA-N |
Isomerische SMILES |
CN(C)/C=C/NC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1 |
Kanonische SMILES |
CN(C)C=CNC(=O)C1=C2C(=CC3=C(N2)C(=CC(=C3)N)OC)CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


